(2R,4R)-4-phenylpyrrolidine-2-carboxylic acid (2R,4R)-4-phenylpyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 103290-41-1
VCID: VC0184859
InChI: InChI=1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1
SMILES: C1C(CNC1C(=O)O)C2=CC=CC=C2
Molecular Formula: C11H13NO2
Molecular Weight: 191.23

(2R,4R)-4-phenylpyrrolidine-2-carboxylic acid

CAS No.: 103290-41-1

Cat. No.: VC0184859

Molecular Formula: C11H13NO2

Molecular Weight: 191.23

* For research use only. Not for human or veterinary use.

(2R,4R)-4-phenylpyrrolidine-2-carboxylic acid - 103290-41-1

Specification

CAS No. 103290-41-1
Molecular Formula C11H13NO2
Molecular Weight 191.23
IUPAC Name (2R,4R)-4-phenylpyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1
Standard InChI Key JHHOFXBPLJDHOR-VHSXEESVSA-N
SMILES C1C(CNC1C(=O)O)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

(2R,4R)-4-phenylpyrrolidine-2-carboxylic acid belongs to the class of pyrrolidine carboxylic acids, featuring a five-membered pyrrolidine ring with a phenyl substituent at the fourth position and a carboxylic acid functional group at the second position. The compound exhibits defined stereochemistry with both the second and fourth carbon centers having the R configuration, which is crucial for its biological activity and chemical reactivity.

ParameterValue
Chemical Name(2R,4R)-4-phenylpyrrolidine-2-carboxylic acid
CAS Number103290-41-1
Molecular FormulaC₁₁H₁₃NO₂
Molecular Weight191.23 g/mol
Stereochemistry2R,4R configuration

The compound is also available as its hydrochloride salt, which has the CAS number 1384268-74-9 . This salt form may offer advantages in terms of stability and solubility for certain applications.

Structural Conformation

The stereochemistry of (2R,4R)-4-phenylpyrrolidine-2-carboxylic acid significantly influences its conformation. The trans relationship between the phenyl group at C-4 and the carboxylic acid at C-2 creates a specific spatial arrangement that differs from its diastereomers such as the (2R,4S) isomer . This spatial arrangement is critical for its interaction with biological targets and its utility in stereoselective synthesis.

Synthesis and Preparation Methods

The synthesis of (2R,4R)-4-phenylpyrrolidine-2-carboxylic acid typically involves multiple synthetic steps designed to ensure the correct stereochemistry at both chiral centers. Starting materials often include simpler pyrrolidine derivatives that undergo stereoselective modifications.

Synthetic routes typically employ chiral catalysts or chiral starting materials to establish the desired stereochemistry. The strategies must carefully control the stereochemical outcome at both the C-2 and C-4 positions to obtain the specific (2R,4R) configuration, distinguishing it from other possible stereoisomers such as (2R,4S), (2S,4R), or (2S,4S).

For research and pharmaceutical applications, the compound is also commonly prepared with protecting groups such as tert-butoxycarbonyl (Boc) to shield the secondary amine functionality during subsequent reactions . The protected derivative, (2R,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid (CAS: 158567-91-0), serves as a valuable intermediate in more complex synthetic pathways.

Analytical Characterization

High-purity (2R,4R)-4-phenylpyrrolidine-2-carboxylic acid and its derivatives can be characterized using various analytical techniques. For instance, the Boc-protected version has been analyzed using:

  • ¹H NMR spectroscopy to confirm structural integrity

  • Liquid chromatography-mass spectrometry (LCMS) to verify molecular identity

  • LCMS purity analysis, with commercial samples reaching ≥99% purity

These analytical measures ensure the quality and identity of the compound for research applications.

Biological Activities and Applications

(2R,4R)-4-phenylpyrrolidine-2-carboxylic acid demonstrates considerable versatility in its applications, particularly in medicinal chemistry and peptide science. Its unique structural features contribute to several biological activities that make it valuable for research and development.

Applications in Peptide Chemistry

As a proline analog, (2R,4R)-4-phenylpyrrolidine-2-carboxylic acid serves important functions in peptide synthesis and research:

  • It can be incorporated into peptide chains to induce specific conformational changes

  • The phenyl substituent provides additional hydrophobic interactions and potential for π-stacking

  • Its defined stereochemistry can control the three-dimensional structure of resulting peptides

These properties make it valuable for designing peptides with enhanced stability, altered bioavailability, or specific receptor-binding properties .

Applications in Medicinal Chemistry

In pharmaceutical research, this compound and its derivatives serve as:

  • Building blocks for the synthesis of complex drug candidates

  • Pharmacophores that can influence the interaction with biological targets

  • Scaffolds for the development of neurologically active compounds

The chiral nature of (2R,4R)-4-phenylpyrrolidine-2-carboxylic acid makes it particularly valuable in asymmetric synthesis, where stereochemical control is essential for biological activity.

Research in Asymmetric Synthesis and Catalysis

The defined stereochemistry of (2R,4R)-4-phenylpyrrolidine-2-carboxylic acid and related compounds makes them valuable in asymmetric synthesis and catalysis research. These compounds can:

  • Serve as chiral auxiliaries to induce stereoselectivity in chemical reactions

  • Function as components of chiral catalysts for asymmetric transformations

  • Act as stereochemical control elements in complex molecule synthesis

This application leverages the compound's ability to create chiral environments that can influence the stereochemical outcome of reactions, an essential capability in modern organic synthesis.

Material Science Applications

Emerging research suggests potential applications of (2R,4R)-4-phenylpyrrolidine-2-carboxylic acid and related compounds in material science. These applications include:

  • Development of polymers with specific mechanical properties

  • Creation of materials with unique stereochemical arrangements

  • Design of functional materials with specific molecular recognition capabilities

The ability to control the stereochemistry and conformation at the molecular level translates to materials with defined three-dimensional structures and properties.

Comparison with Other Stereoisomers

The biological and chemical properties of (2R,4R)-4-phenylpyrrolidine-2-carboxylic acid differ significantly from its stereoisomers, particularly the (2R,4S) variant. The following table highlights key differences between these two diastereomers:

Feature(2R,4R)-4-phenylpyrrolidine-2-carboxylic acid(2R,4S)-4-phenylpyrrolidine-2-carboxylic acid
ConfigurationTrans relationship between phenyl and carboxylCis relationship between phenyl and carboxyl
Ring ConformationDistinct conformational preferencesDifferent conformational preferences
Biological ActivitySpecific enzyme interactionsPotentially different biological targets
ApplicationsUnique profile in peptide chemistryDifferent applications in pharmaceutical development

These differences underscore the importance of stereochemical control in the synthesis and application of these compounds, as even subtle changes in three-dimensional structure can lead to significant differences in functionality.

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